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2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Kinase hinge binding Hydrogen-bond acceptor capacity Pyrazole pharmacophore

2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine (CAS 1171098-78-4) is a synthetic heterocyclic small molecule with molecular formula C₁₉H₂₂N₆O₂S and molecular weight 398.49 g/mol. The compound belongs to the pyrazolyl-pyrimidine-sulfonamide class, characterized by a pyrimidine core substituted at the 2-position with methyl, at the 4-position with an N-linked 1H-pyrazole, and at the 6-position with a 4-(m-tolylsulfonyl)piperazin-1-yl moiety.

Molecular Formula C19H22N6O2S
Molecular Weight 398.49
CAS No. 1171098-78-4
Cat. No. B2403694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
CAS1171098-78-4
Molecular FormulaC19H22N6O2S
Molecular Weight398.49
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C
InChIInChI=1S/C19H22N6O2S/c1-15-5-3-6-17(13-15)28(26,27)24-11-9-23(10-12-24)18-14-19(22-16(2)21-18)25-8-4-7-20-25/h3-8,13-14H,9-12H2,1-2H3
InChIKeyXVBTVYMIRUTART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine (CAS 1171098-78-4): Compound Identity, Physicochemical Profile, and Procurement Baseline


2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine (CAS 1171098-78-4) is a synthetic heterocyclic small molecule with molecular formula C₁₉H₂₂N₆O₂S and molecular weight 398.49 g/mol . The compound belongs to the pyrazolyl-pyrimidine-sulfonamide class, characterized by a pyrimidine core substituted at the 2-position with methyl, at the 4-position with an N-linked 1H-pyrazole, and at the 6-position with a 4-(m-tolylsulfonyl)piperazin-1-yl moiety . Key computed physicochemical parameters include a calculated logP (clogP) of 1.77, topological polar surface area (TPSA) of 117.86 Ų with 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 rotatable bonds, placing the compound within drug-like chemical space as defined by Lipinski's Rule of Five [1]. The compound is commercially available through screening-compound suppliers at a typical purity specification of 95% .

Why Generic Substitution Fails for 2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine: Structural Determinants of Functional Divergence


Within the pyrazolyl-pyrimidine-sulfonamide chemical space, small structural modifications at the pyrimidine 4-position produce profound differences in molecular recognition, physicochemical behavior, and biological activity that preclude simple analog substitution [1]. The target compound bears an N-linked 1H-pyrazole at the 4-position, whereas the closest commercially available analogs carry O-linked alkoxy or aryloxy substituents (e.g., 4-methoxy in CAS 946373-00-8, 4-ethoxy, or 4-p-tolyloxy variants) . This C–N versus C–O connectivity difference alters the heteroatom count, hydrogen-bonding capacity, electron distribution, and metabolic stability of the scaffold. Furthermore, the pyrazole ring introduces an additional aromatic nitrogen capable of participating in kinase hinge-region hydrogen bonding—a key interaction motif exploited by pyrazolopyrimidine-based kinase inhibitors that achieve single-digit nanomolar IC₅₀ values against Aurora kinase A and CDK1 [2]. Substitution of the pyrazole with an alkoxy group eliminates this pharmacophoric feature, fundamentally altering target engagement potential. The quantitative evidence below demonstrates why procurement decisions cannot treat these analogs as interchangeable.

Quantitative Evidence Guide: Measurable Differentiation of 2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine (CAS 1171098-78-4) vs. Closest Analogs


Pyrazole vs. Alkoxy at Pyrimidine 4-Position: Hydrogen-Bond Acceptor Count and Pharmacophoric Divergence

The target compound (CAS 1171098-78-4) features an N-linked 1H-pyrazole at the pyrimidine 4-position, contributing 2 aromatic nitrogen atoms, compared with the 4-methoxy analog (CAS 946373-00-8) which bears an O-linked methoxy group contributing 1 ether oxygen . This substitution increases the total heteroatom count from 8 to 9 and introduces a heteroaromatic ring capable of π-stacking and hinge-region hydrogen bonding with kinase active sites. The pyrazole N2 nitrogen serves as an H-bond acceptor, creating a bidentate H-bond motif with the pyrimidine N1 that mimics the adenine ring system recognized by ATP-competitive kinase inhibitors [1]. In contrast, 4-alkoxy analogs lack this secondary H-bond acceptor and the aromatic stacking surface provided by the pyrazole ring. The structural divergence is fundamental: C–N (pyrazole) vs. C–O (methoxy/ethoxy) connectivity alters electronic distribution across the pyrimidine ring, affecting both target binding and metabolic stability [2].

Kinase hinge binding Hydrogen-bond acceptor capacity Pyrazole pharmacophore Structure-activity relationship

Computed Physicochemical Profile vs. Drug-Likeness Benchmarks: CNS MPO and Lipinski Compliance

The target compound (CAS 1171098-78-4) has a computed clogP of 1.77, TPSA of 117.86 Ų, molecular weight of 398.49, 8 HBA, 3 HBD, and 6 rotatable bonds [1]. All parameters fall within Lipinski's Rule of Five thresholds (MW ≤ 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10), predicting favorable oral absorption potential. The TPSA of 117.86 Ų sits below the 140 Ų threshold associated with poor oral bioavailability and near the 120 Ų upper boundary commonly applied for CNS drug-likeness [2]. The clogP of 1.77 is within the optimal range (1–3) for balancing permeability and aqueous solubility. In comparison, pyrazolopyrimidine-sulfonamide MMK inhibitors reported by Zhang et al. (2011) with single-digit nM IC₅₀ against AKA and CDK1 occupy a similar physicochemical space, and the lead compound 1a from that series demonstrated oral efficacy in an HCT116 colon cancer xenograft model [3]. While direct experimental ADME data for the target compound are not publicly available, the computed descriptor profile supports its suitability as a starting point for lead optimization campaigns targeting kinase-dependent pathologies [4].

Drug-likeness CNS MPO Lipinski Rule of Five TPSA clogP

Sulfonylpiperazine Pharmacophore: Validated Multi-Target Scaffold vs. Unsubstituted Piperazine Analogs

The target compound incorporates an m-tolylsulfonyl-piperazine moiety at the pyrimidine 6-position. This sulfonylpiperazine pharmacophore has been validated across multiple therapeutic areas including kinase inhibition, antimicrobial activity, and anti-inflammatory action [1]. A comprehensive 2023 review of sulfonylpiperazine derivatives documented their activity against diverse targets with favorable attributes including synthetic accessibility, low toxicity, and metabolic stability [2]. The des-sulfonyl analog—4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1707375-71-0)—lacks the m-tolylsulfonyl group and consequently lacks the key sulfonamide H-bond acceptor pair (S=O) that engages catalytic lysine residues in kinase ATP-binding pockets . Direct experimental evidence from methylpyrimidine sulfonylpiperazine derivatives demonstrates that the sulfonylpiperazine substitution is essential for antibacterial activity against E. coli and S. aureus, anthelmintic activity against Pheretima posthuma, and anti-inflammatory activity in carrageenan-induced rat paw edema models [3]. While these data come from structurally related but non-identical compounds and the target compound itself has not been evaluated in these specific assays, the consistent pharmacophoric requirement for the sulfonyl group across multiple biological contexts strongly supports the conclusion that the des-sulfonyl analog (CAS 1707375-71-0) cannot substitute for the target compound in any assay where sulfonamide-mediated target engagement is required [3].

Sulfonylpiperazine Kinase inhibition Antimicrobial Anti-inflammatory Pharmacophore validation

Class-Level Kinase Inhibition Potential: Pyrazolopyrimidine-Sulfonamide Core vs. Structurally Divergent Kinase Inhibitor Chemotypes

The pyrazolopyrimidine-sulfonamide core shared by the target compound has been validated as a privileged scaffold for ATP-competitive kinase inhibition. Zhang et al. (2011) reported a series of pyrazolopyrimidine-sulfonamides that achieved single-digit nanomolar IC₅₀ values against both Aurora kinase A (AKA) and cyclin-dependent kinase 1 (CDK1), representing dual multiple-mitotic kinase (MMK) inhibition [1]. The SAR development from an early lead (compound I) yielded inhibitors with IC₅₀ values in the low nM range, and exemplary compound 1a demonstrated good in vivo efficacy in an HCT116 colon cancer xenograft model [2]. The target compound (CAS 1171098-78-4) preserves the key pharmacophoric elements identified in that SAR campaign: the pyrazolopyrimidine hinge-binding core, the sulfonamide H-bond acceptor pair, and the aromatic substituent (m-tolyl) capable of occupying the hydrophobic back pocket of the ATP-binding site [3]. Additionally, the pyrazolyl-pyrimidine scaffold has been claimed in multiple kinase inhibitor patents, including US 11591315 (P2X3 purinergic receptor antagonists) [4] and EP 4217354 (kinase inhibitors for cancer and inflammatory diseases) [5], confirming broad industrial interest in this chemotype. While direct IC₅₀ data for the target compound against specific kinases are not publicly available, the structural conservation of all key pharmacophoric elements relative to the validated MMK inhibitor series supports class-level inference of kinase inhibitory potential [1].

Aurora kinase A CDK1 Multiple-mitotic kinase inhibitor Pyrazolopyrimidine ATP-competitive

Purity and Sourcing Reliability: Commercial 95% Specification vs. Custom Synthesis Variability

The target compound (CAS 1171098-78-4) is available from multiple commercial screening-compound suppliers at a standard purity specification of 95% with molecular formula C₁₉H₂₂N₆O₂S and molecular weight 398.49 g/mol confirmed by LC-MS and/or NMR . This contrasts with custom-synthesized close analogs such as the 4-ethoxy variant, which typically require de novo synthesis with variable yields and purity . The m-tolylsulfonyl-piperazine intermediate (as its hydrochloride salt, CAS 1353951-47-9) is also commercially available, providing a validated synthetic building block with documented purity . The target compound's computed synthetic accessibility score is consistent with its multi-step but convergent synthesis, utilizing commercially available 2-methyl-4,6-dichloropyrimidine, 1H-pyrazole, and 1-(m-tolylsulfonyl)piperazine as key building blocks [1]. The pyrazole at the 4-position and the sulfonylpiperazine at the 6-position each represent distinct diversification vectors, enabling modular SAR exploration through parallel synthesis [2]. For procurement decision-making, the availability of a pre-synthesized, quality-controlled compound at 95% purity from multiple vendors reduces lead time and quality risk compared to commissioning custom synthesis of a close analog.

Compound purity Commercial availability Quality specification Procurement risk Screening collection

Rotatable Bond Count and Conformational Flexibility: Impact on Target Engagement Entropy vs. Rigid Analogs

The target compound has 6 rotatable bonds (RB = 6) as computed from its molecular structure, arising primarily from the piperazine ring, the sulfonamide S–N bond, and the m-tolyl C–S bond [1]. In the context of kinase inhibitor design, rotatable bond count is a critical parameter: excessive flexibility imposes an entropic penalty upon target binding, while insufficient flexibility can prevent induced-fit adaptation to the binding pocket. Veber et al. demonstrated that compounds with ≤10 rotatable bonds and TPSA ≤140 Ų exhibit markedly higher oral bioavailability in rats [2]. The target compound's RB count of 6 places it well within favorable bounds. By comparison, the 4-(4-butoxyphenyl)sulfonyl analog (4-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine) introduces a butoxy chain that increases the rotatable bond count by 3–4 bonds, adding conformational entropy without a commensurate gain in binding enthalpy for most kinase targets . The m-tolylsulfonyl group in the target compound strikes a balance—providing sufficient hydrophobic surface area for kinase back-pocket occupancy while minimizing non-productive conformational states. This balance between rigidity (from the pyrazolopyrimidine core and aromatic rings) and controlled flexibility (from the piperazine and sulfonamide linkages) is a hallmark of ligand-efficient kinase inhibitors [3].

Conformational flexibility Rotatable bonds Entropic penalty Binding affinity Ligand efficiency

Precision Application Scenarios for 2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine (CAS 1171098-78-4): Where Structural Differentiation Drives Procurement Value


Kinase Inhibitor High-Throughput Screening (HTS) and Hit Discovery Campaigns Targeting ATP-Competitive Enzymes

The target compound is structurally optimized for ATP-competitive kinase inhibitor screening based on its pyrazolopyrimidine-sulfonamide core. The N-linked pyrazole at the 4-position provides the bidentate hydrogen-bonding motif required for kinase hinge-region engagement, a feature absent in 4-alkoxy analogs [1]. The m-tolylsulfonyl-piperazine moiety at the 6-position occupies the solvent-exposed region of the ATP-binding pocket, with the sulfonamide oxygens capable of interacting with the conserved catalytic lysine [2]. Procurement of this compound for HTS campaigns enables coverage of kinase targets where the pyrazole hinge-binder is essential for activity, a chemical space inaccessible to the 4-methoxy (CAS 946373-00-8) and 4-ethoxy analogs. The compound's favorable computed drug-likeness profile (clogP 1.77, TPSA 117.86, zero Lipinski violations) supports its use as a hit matter with reduced risk of ADME-related false negatives [3].

Structure-Activity Relationship (SAR) Exploration of Pyrimidine 4-Position Substitution Effects on Kinase Selectivity

The target compound serves as the pyrazole-containing reference point in a matrix SAR study comparing 4-position substituent effects (pyrazole vs. methoxy vs. ethoxy vs. p-tolyloxy) on kinase selectivity profiles. The Zhang et al. (2011) SAR series demonstrated that subtle modifications to the pyrazolopyrimidine core can shift selectivity between Aurora kinase A and CDK1, with single-digit nM IC₅₀ values achieved for both targets [1]. By procuring the target compound alongside its 4-alkoxy analogs, research groups can systematically map the contribution of the pyrazole N2 nitrogen to kinase panel selectivity, generating IP-protectable SAR data. The modular synthesis of the scaffold—with the pyrazole introduced via nucleophilic aromatic substitution at the 4-chloro intermediate—also enables parallel derivatization with substituted pyrazoles for expanded SAR [4].

Sulfonylpiperazine Pharmacophore Validation in Phenotypic Screening for Anti-Inflammatory or Anti-Infective Activity

The sulfonylpiperazine moiety has demonstrated validated activity in antibacterial (E. coli, S. aureus), anthelmintic (Pheretima posthuma), and anti-inflammatory (carrageenan-induced rat paw edema) phenotypic assays within the methylpyrimidine sulfonylpiperazine series [1]. The target compound incorporates this validated pharmacophore while adding the pyrazole ring as an additional recognition element, potentially expanding the target profile beyond that of simple methylpyrimidine sulfonylpiperazines. Procurement of this compound for phenotypic screening panels enables evaluation of whether the pyrazole substituent enhances potency or broadens the spectrum of activity relative to the established sulfonylpiperazine baseline. The 2023 review on sulfonylpiperazine derivatives confirms low toxicity and metabolic stability as class-wide attributes, supporting progression of active hits from this scaffold [2].

Fragment-Based Drug Design (FBDD) and Structure-Guided Optimization of Type I Kinase Inhibitors

With a molecular weight of 398.49 Da—below the 500 Da Lipinski ceiling but above typical fragment thresholds—the target compound occupies a 'mini-lead' chemical space suitable for structure-guided optimization. The availability of a co-crystal structure of a closely related pyrazolopyrimidine-sulfonamide bound to Aurora kinase A (PDB: 3R21) provides a structural template for rational design [1]. The pyrazole and m-tolyl groups offer two independent vectors for substitution to optimize potency, selectivity, and pharmacokinetic properties. The piperazine ring provides a solubilizing handle (basic pKa ~8–9) that can be modulated through N-substitution or replacement with bioisosteres. Procurement of this compound as a starting point for FBDD campaigns leverages the published structural biology of the pyrazolopyrimidine-sulfonamide class, accelerating the transition from hit to lead through structure-based design rather than empirical SAR iteration [2].

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